Cas no 1807195-72-7 (Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate)

Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate
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- インチ: 1S/C13H15NO3/c1-3-9-5-10(7-13(16)17-4-2)11(8-14)6-12(9)15/h5-6,15H,3-4,7H2,1-2H3
- InChIKey: HPHIHGGLUSNCBV-UHFFFAOYSA-N
- SMILES: OC1=CC(C#N)=C(CC(=O)OCC)C=C1CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 307
- XLogP3: 2.2
- トポロジー分子極性表面積: 70.3
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010001922-500mg |
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate |
1807195-72-7 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010001922-250mg |
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate |
1807195-72-7 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
Alichem | A010001922-1g |
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate |
1807195-72-7 | 97% | 1g |
1,519.80 USD | 2021-07-06 |
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetateに関する追加情報
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate (CAS No. 1807195-72-7): A Comprehensive Overview
Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate (CAS No. 1807195-72-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in various biological and medicinal contexts. Its molecular structure, comprising a cyano group, ethyl substituents, and hydroxyl functionalities, makes it a versatile candidate for further investigation.
The chemical formula of Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate is C12H13O3N, reflecting its composition of carbon, hydrogen, oxygen, and nitrogen atoms. This composition contributes to its reactivity and potential interactions with biological targets. The presence of the cyano group (–CN) and the hydroxyl group (–OH) enhances its pharmacological profile, making it a promising candidate for drug design and synthesis.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate has been studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and metabolic disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators.
The structural features of Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate also make it a valuable intermediate in the synthesis of more complex pharmaceutical molecules. Researchers have explored its use in constructing heterocyclic compounds, which are known for their diverse biological activities. The cyano group can participate in further functionalization, allowing for the creation of derivatives with enhanced pharmacological properties.
One of the most intriguing aspects of this compound is its potential application in oncology research. Studies have indicated that it may interfere with signaling pathways critical for tumor growth and survival. Specifically, it has been observed to modulate the activity of kinases and other enzymes involved in cell proliferation and apoptosis. These findings have prompted further investigation into its role as an anticancer agent.
The synthesis of Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve high yields and purity. These synthetic methodologies highlight the compound's significance in industrial-scale pharmaceutical production.
In addition to its pharmacological applications, Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate has shown promise in agricultural research. Its structural similarity to certain natural products has led to investigations into its potential as a plant growth regulator or pesticide derivative. While these applications are still in the early stages of exploration, they underscore the compound's versatility across multiple scientific disciplines.
The safety profile of Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate is another critical aspect that has been thoroughly examined. Toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies have provided valuable insights into its potential side effects and recommended dosages for experimental use. The results from these studies are essential for guiding future clinical trials and ensuring safe application in medical research.
The future prospects of Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of novel derivatives with improved efficacy and reduced toxicity. As our understanding of biological mechanisms continues to evolve, this compound is likely to play a significant role in advancing medical science.
In conclusion, Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate (CAS No. 1807195-72-7) is a multifaceted compound with potential applications spanning pharmaceuticals, agriculture, and beyond. Its unique chemical structure and biological activity make it a subject of intense research interest. As scientists continue to explore its properties and applications, this compound is poised to contribute significantly to the advancement of medical science.
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